2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione
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Overview
Description
2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound that features a bromophenyl group attached to a tetrahydroimidazo[1,5-a]pyridine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione typically involves the condensation of 3-bromobenzaldehyde with tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis starting from readily available precursors. The process may include steps such as bromination, cyclization, and condensation, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A similar scaffold with a wide range of applications in medicinal chemistry.
Tetrahydroimidazo[1,2-a]pyrazine: Another related compound with potential therapeutic applications.
Uniqueness
2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for developing new drugs and studying biological interactions .
Properties
CAS No. |
60725-64-6 |
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Molecular Formula |
C13H13BrN2O2 |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
2-(3-bromophenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
InChI |
InChI=1S/C13H13BrN2O2/c14-9-4-3-5-10(8-9)16-12(17)11-6-1-2-7-15(11)13(16)18/h3-5,8,11H,1-2,6-7H2 |
InChI Key |
RUBBVUCQWZXVTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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